2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Overview
Description
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system depressants
Mechanism of Action
Mode of Action
The compound interacts with its targets by acting as an antagonist This means it binds to the AVP receptors and blocks their activity, preventing the normal function of arginine vasopressin
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by arginine vasopressin. These include pathways involved in water reabsorption in the kidneys, vasoconstriction, and the release of ACTH (adrenocorticotropic hormone) . By blocking the AVP receptors, this compound can disrupt these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its antagonistic effect on AVP receptors. This could result in changes in fluid balance, blood pressure regulation, and neurological processes. The specific effects would depend on the dosage and individual physiological factors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs could potentially affect the absorption or metabolism of this compound. Additionally, individual genetic factors could influence how effectively the compound acts on its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the benzodiazepine core . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated benzodiazepine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar central nervous system depressant effects.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Uniqueness
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines
Properties
IUPAC Name |
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13/h1-9,13,16-17H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJZFDLYTIVNHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377994 | |
Record name | 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-11-9 | |
Record name | 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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